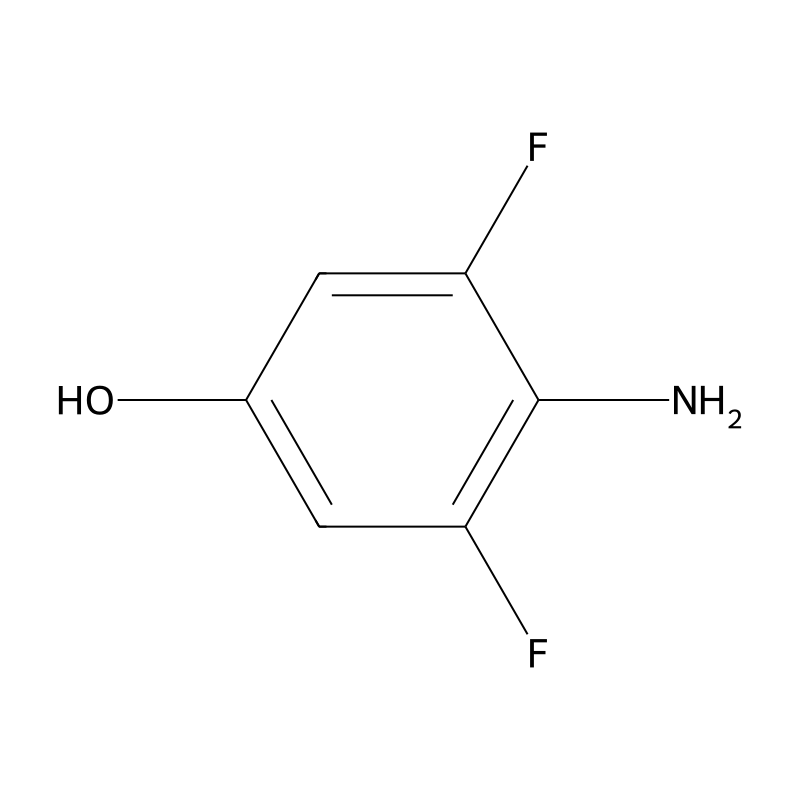

4-Amino-3,5-difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Properties and Potential Applications: Based on its structure, 4-Amino-3,5-difluorophenol possesses functional groups that could be of interest for various research fields. The presence of the amine group (NH2) suggests potential for forming bonds with other molecules, while the difluoro (-F) substitution on the phenol ring (C6H5OH) might influence its reactivity and electronic properties.

- Availability and Further Research: Several chemical suppliers offer 4-Amino-3,5-difluorophenol, indicating its potential use in research applications [, , ]. However, the lack of substantial scientific publications suggests that research involving this compound might be in its early stages or not widely published.

4-Amino-3,5-difluorophenol is an organic compound with the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 g/mol. It is characterized by the presence of an amino group (-NH₂) and two fluorine atoms located at the 3 and 5 positions on a phenolic ring. This compound appears as a crystalline solid with a melting point ranging from 147 to 150 °C, making it suitable for various laboratory applications .

The chemical reactivity of 4-Amino-3,5-difluorophenol primarily involves electrophilic aromatic substitution due to the electron-donating nature of the amino group. It can participate in reactions with electrophiles such as halogens or nitro compounds. Additionally, it can undergo oxidation reactions to form corresponding quinones or other derivatives .

Specific reactions include:

- Nitration: Introduction of nitro groups under acidic conditions.

- Halogenation: Reaction with halogens to introduce additional halogen substituents.

- Reduction: Conversion to various amine derivatives through reduction processes.

The synthesis of 4-Amino-3,5-difluorophenol can be achieved through several methods:

- Nitration of 3,5-Difluorophenol: The starting material is treated with nitric acid under controlled conditions to introduce the amino group.

- Reduction of Nitro Compounds: Starting from a nitro-substituted derivative, reduction using agents like iron or zinc in acidic media can yield the desired amine.

- Halogenation followed by Amination: Halogenated phenols can be converted into amino compounds through nucleophilic substitution reactions.

These methods provide versatile pathways for obtaining this compound in laboratory settings .

4-Amino-3,5-difluorophenol serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives may be used in:

- Pharmaceuticals: As a building block for drugs targeting various diseases.

- Dyes and Pigments: In the formulation of colorants due to its stable aromatic structure.

- Agricultural Chemicals: As a precursor for agrochemicals.

Furthermore, its unique fluorinated structure may enhance the bioavailability and efficacy of derived compounds .

4-Amino-3,5-difluorophenol shares structural similarities with other fluorinated phenolic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2,3-difluorophenol | C₆H₅F₂N O | Different positioning of fluorine atoms |

| 4-Amino-2-fluorophenol | C₆H₅F N O | Contains only one fluorine atom |

| 4-Amino-3-chloro-5-fluorophenol | C₆H₄ClF₂N O | Contains chlorine instead of one fluorine |

| 2-Amino-5-fluorophenol | C₆H₆F N O | Amino group at position 2 instead of position 4 |

Uniqueness

The unique aspect of 4-Amino-3,5-difluorophenol lies in its specific arrangement of functional groups and fluorine substituents that may impart distinct chemical properties compared to its analogs. This can lead to variations in reactivity and biological activity that are crucial for its application in drug development and material sciences .

XLogP3

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant